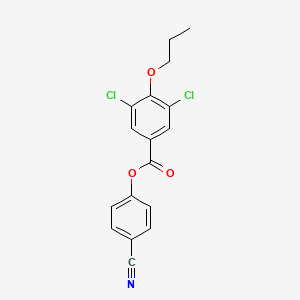![molecular formula C17H25ClN2O3S B4833418 1-[(2-chlorobenzyl)sulfonyl]-N-isobutyl-4-piperidinecarboxamide](/img/structure/B4833418.png)
1-[(2-chlorobenzyl)sulfonyl]-N-isobutyl-4-piperidinecarboxamide
Übersicht
Beschreibung
1-[(2-chlorobenzyl)sulfonyl]-N-isobutyl-4-piperidinecarboxamide is a chemical compound that belongs to the class of piperidine derivatives. It is commonly referred to as CB-1 antagonist and is used in scientific research to study the endocannabinoid system.
Wirkmechanismus
1-[(2-chlorobenzyl)sulfonyl]-N-isobutyl-4-piperidinecarboxamide acts as a competitive antagonist of the CB-1 receptor. It binds to the receptor and prevents the binding of endogenous cannabinoids like anandamide and 2-arachidonoylglycerol. This results in the inhibition of the downstream signaling pathways, which are responsible for the physiological and behavioral effects of the endocannabinoid system.
Biochemical and Physiological Effects:
The use of 1-[(2-chlorobenzyl)sulfonyl]-N-isobutyl-4-piperidinecarboxamide has been shown to have various biochemical and physiological effects. It has been reported to reduce food intake and body weight in animal models. It has also been shown to have anxiolytic and antidepressant-like effects. Additionally, it has been reported to improve cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-[(2-chlorobenzyl)sulfonyl]-N-isobutyl-4-piperidinecarboxamide in lab experiments is its selectivity for the CB-1 receptor. This allows for the specific targeting of the endocannabinoid system without affecting other receptors. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
The use of 1-[(2-chlorobenzyl)sulfonyl]-N-isobutyl-4-piperidinecarboxamide in scientific research has opened up various avenues for future directions. One of the potential areas of research is the role of the endocannabinoid system in the regulation of metabolism and energy balance. Another area of research is the development of more potent and selective CB-1 antagonists for therapeutic purposes. Additionally, the use of CB-1 antagonists like 1-[(2-chlorobenzyl)sulfonyl]-N-isobutyl-4-piperidinecarboxamide can help in understanding the role of the endocannabinoid system in various neurological and psychiatric disorders.
Conclusion:
In conclusion, 1-[(2-chlorobenzyl)sulfonyl]-N-isobutyl-4-piperidinecarboxamide is a selective antagonist of the CB-1 receptor, which is used in scientific research to study the endocannabinoid system. Its use has provided valuable insights into the physiological and behavioral effects of the endocannabinoid system. However, further research is needed to fully understand the role of the endocannabinoid system in various pathological conditions and to develop more potent and selective CB-1 antagonists for therapeutic purposes.
Wissenschaftliche Forschungsanwendungen
1-[(2-chlorobenzyl)sulfonyl]-N-isobutyl-4-piperidinecarboxamide is a selective antagonist of the CB-1 receptor, which is a part of the endocannabinoid system. It is commonly used in scientific research to study the physiological and behavioral effects of the endocannabinoid system. CB-1 receptors are found in the central nervous system and are involved in the regulation of appetite, pain, mood, and memory. The use of CB-1 antagonists like 1-[(2-chlorobenzyl)sulfonyl]-N-isobutyl-4-piperidinecarboxamide can help in understanding the role of the endocannabinoid system in various physiological and pathological conditions.
Eigenschaften
IUPAC Name |
1-[(2-chlorophenyl)methylsulfonyl]-N-(2-methylpropyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O3S/c1-13(2)11-19-17(21)14-7-9-20(10-8-14)24(22,23)12-15-5-3-4-6-16(15)18/h3-6,13-14H,7-12H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTERBOQZQNYUGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amino]carbonothioyl}amino)-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4833337.png)

![propyl [(3-cyano-4,5,6-trimethyl-2-pyridinyl)thio]acetate](/img/structure/B4833341.png)
![6-chloro-N-[2-(methylthio)phenyl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4833345.png)

![methyl 5-ethyl-2-[({[5-(5-methyl-3-thienyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B4833354.png)
![3-(1,3-benzodioxol-5-yl)-4-ethyl-5-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-4H-1,2,4-triazole](/img/structure/B4833356.png)
![4-[4-ethyl-5-({[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-4H-1,2,4-triazol-3-yl]-2-phenylquinoline](/img/structure/B4833360.png)
![2-(4-fluorophenyl)-4-{2-[2-(phenylthio)ethoxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B4833373.png)
![6-{[5-(2-chlorophenyl)-2-furyl]methylene}-5-imino-2-(2-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4833380.png)

![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2-(4H-1,2,4-triazol-3-ylthio)acetamide](/img/structure/B4833396.png)
![2-(2-fluorophenyl)-1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazole](/img/structure/B4833409.png)
